![molecular formula C14H10Cl2O B3372743 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one CAS No. 926254-63-9](/img/structure/B3372743.png)
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one
概要
説明
“1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one” is a chemical compound with the empirical formula C14H10Cl2O and a molecular weight of 265.13 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its empirical formula C14H10Cl2O . The InChI string is 1S/C14H10Cl2O/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-8H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.作用機序
The mechanism of action of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been found to inhibit the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, such as the inhibition of pro-inflammatory cytokines, chemokines, and enzymes. This compound has also been found to induce the expression of antioxidant enzymes, which protect cells from oxidative stress. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, thereby preventing their metastasis.
実験室実験の利点と制限
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one has several advantages for lab experiments, such as its high purity and stability. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one. One direction is to investigate the potential therapeutic properties of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound exhibits anti-inflammatory and anticancer effects by inhibiting the expression of various pro-inflammatory and pro-cancer genes. This compound has several advantages for lab experiments, such as its high purity and stability, but also has some limitations, such as its low solubility in water. There are several future directions for the research of this compound, including investigating its potential therapeutic properties in other diseases, optimizing its synthesis method, and developing novel derivatives of this compound.
科学的研究の応用
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that this compound exhibits anti-inflammatory and anticancer effects by inhibiting the expression of various pro-inflammatory and pro-cancer genes. This compound has also been found to induce apoptosis in cancer cells, thereby preventing their growth and proliferation.
Safety and Hazards
特性
IUPAC Name |
1-[4-(3,4-dichlorophenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKOSEHGDMAEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



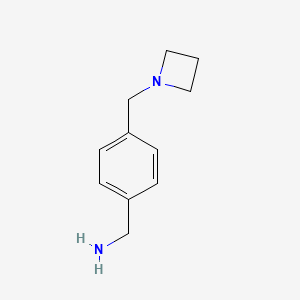

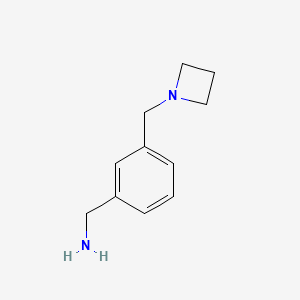

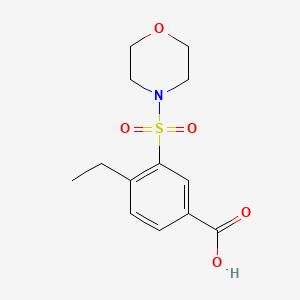
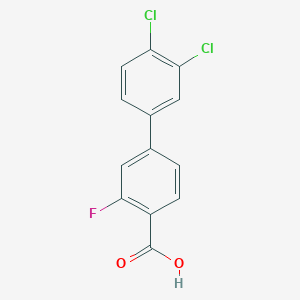
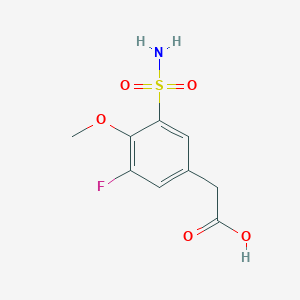

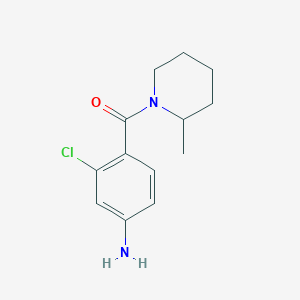
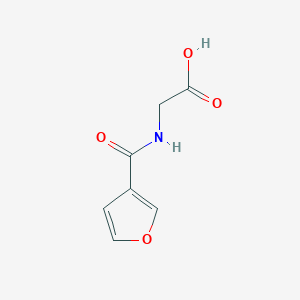

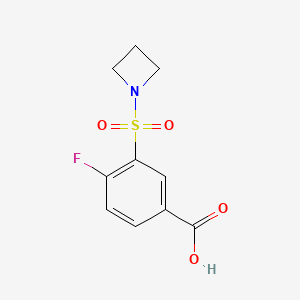
![2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3372755.png)
